N-(2-aminoethyl)pyridine-2-carboxamide
Overview
Description
N-(2-aminoethyl)pyridine-2-carboxamide is a chemical compound with the molecular formula C8H11N3O It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-aminoethyl)pyridine-2-carboxamide can be synthesized through several methods. One common method involves the reaction of 2-cyano-5-halopyridine with 1,2-diaminoethane to produce a 2-(5-halopyridine-2-yl)-1H-imidazoline intermediate. This intermediate is then hydrolyzed to produce N-(2-aminoethyl)-5-halo-2-pyridinecarboxamide .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving the use of high-pressure reactors and continuous flow systems to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(2-aminoethyl)pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce different amine derivatives.
Scientific Research Applications
N-(2-aminoethyl)pyridine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals.
Medicine: Research is ongoing into its potential use as a therapeutic agent due to its ability to interact with biological molecules.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which N-(2-aminoethyl)pyridine-2-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes and proteins. It can bind to active sites on enzymes, altering their activity and affecting biochemical pathways. The specific pathways involved depend on the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine derivatives such as:
- Pyridine-2-carboxamide
- N-(2-hydroxyethyl)pyridine-2-carboxamide
- N-(2-methylaminoethyl)pyridine-2-carboxamide
Uniqueness
N-(2-aminoethyl)pyridine-2-carboxamide is unique due to its specific aminoethyl substitution, which imparts distinct chemical and biological properties. This substitution allows it to form specific interactions with enzymes and proteins that other similar compounds may not be able to achieve .
Properties
IUPAC Name |
N-(2-aminoethyl)pyridine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c9-4-6-11-8(12)7-3-1-2-5-10-7/h1-3,5H,4,6,9H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDEHSSNJTVYAFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30389991 | |
Record name | N-(2-aminoethyl)pyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30389991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103878-43-9 | |
Record name | N-(2-aminoethyl)pyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30389991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of N-(2-aminoethyl)pyridine-2-carboxamide?
A1: The research indicates that this compound exhibits inhibitory properties against monoamine oxidase (MAO) [, ]. While the specific details regarding its interaction with MAO are not provided in the abstracts, this suggests that the compound likely exerts its effects by interfering with the enzymatic activity of MAO, potentially through competitive or non-competitive inhibition. Further research is needed to fully elucidate the precise mechanism of interaction and its downstream effects.
Q2: Are there any other compounds structurally similar to this compound that share similar pharmacological properties?
A2: The research mentions that other ethylenediaminemonoamide derivatives, sharing structural similarities with this compound, also exhibit inhibitory properties against MAO [, ]. These derivatives differ in the specific aromatic heterocyclic group (represented as "R" in the abstract) attached to the ethylenediaminemonoamide core. This suggests that the core structure of this compound, particularly the ethylenediamine and amide moieties, may be crucial for its interaction with MAO and its inhibitory activity. Further investigations into the structure-activity relationship of these derivatives could provide valuable insights for developing more potent and selective MAO inhibitors.
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